
Naphthalene-2-sulfinic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2-sulfinic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of naphthalene, characterized by the presence of a sulfinic acid group at the second position of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfinic acid can be synthesized through the sulfonation of naphthalene followed by reduction. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Concentration: Solutions containing naphthalene sulfonic acids are concentrated under reduced pressure.
Heating: The concentrated solutions are heated to facilitate the conversion to this compound.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2-sulfonic acid.
Reduction: It can be reduced further to form naphthalene.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Naphthalene-2-sulfonic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of naphthalene-2-sulfinic acid involves its ability to act as a reducing agent and participate in redox reactions. It targets various molecular pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by interacting with their active sites.
Redox Reactions: It participates in redox reactions, altering the oxidation state of other molecules.
Comparación Con Compuestos Similares
Naphthalene-2-sulfinic acid can be compared with other similar compounds such as:
Naphthalene-2-sulfonic acid: Both compounds are derivatives of naphthalene, but naphthalene-2-sulfonic acid has a sulfonic acid group instead of a sulfinic acid group.
Naphthalene-1-sulfinic acid: Similar in structure but with the sulfinic acid group at the first position.
Naphthalene-1-sulfonic acid: Contains a sulfonic acid group at the first position
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
613-49-0 |
|---|---|
Fórmula molecular |
C10H8O2S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
naphthalene-2-sulfinic acid |
InChI |
InChI=1S/C10H8O2S/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12) |
Clave InChI |
LTSBKUWFXANFCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


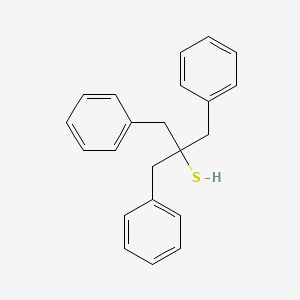
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

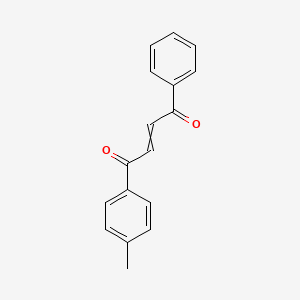

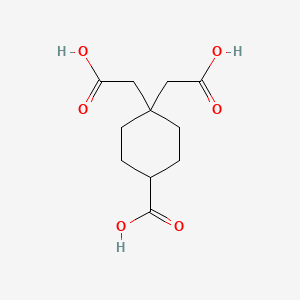
![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
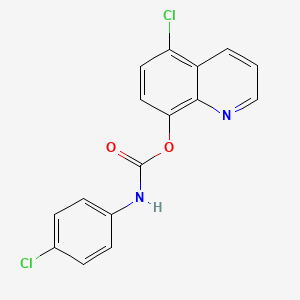
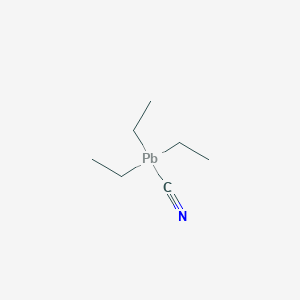

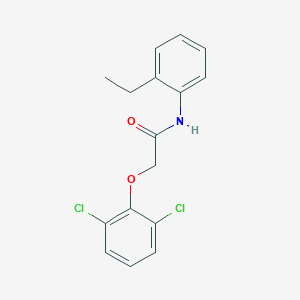
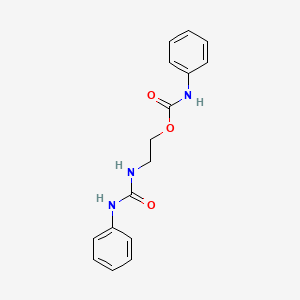
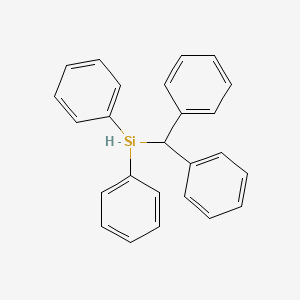
![4-Methyl-N'-[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]benzenesulfonohydrazide](/img/structure/B11945607.png)
